molecular formula C7H13NO2S B2908032 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide CAS No. 2344679-90-7

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Cat. No.: B2908032
CAS No.: 2344679-90-7
M. Wt: 175.25
InChI Key: ZZKKROLOAUBGBL-UHFFFAOYSA-N
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Description

2lambda6-Thia-3-azaspiro[44]nonane 2,2-dioxide is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system

Scientific Research Applications

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with an aziridine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can modulate the activity of enzymes or other proteins. Additionally, the spirocyclic structure can interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2-thia-6-azaspiro[3.5]nonane 2,2-dioxide: Similar structure but with a different ring size.

    2-thia-7-azaspiro[4.4]nonane 2,2-dione: Contains a dione functional group instead of a dioxide.

Uniqueness

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2λ6-thia-3-azaspiro[4.4]nonane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)6-7(5-8-11)3-1-2-4-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKKROLOAUBGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-90-7
Record name 2lambda6-thia-3-azaspiro[4.4]nonane-2,2-dione
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